1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one
Description
This compound is a boron-containing tetrahydroisoquinoline derivative characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 6-position of the isoquinoline scaffold and an acetyl group at the 2-position. Its molecular formula is C₁₇H₂₃BNO₃ (approximate molecular weight: 301.19 g/mol based on analogous compounds) . The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature in medicinal and materials chemistry .
Properties
CAS No. |
1181691-47-3 |
|---|---|
Molecular Formula |
C17H24BNO3 |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C17H24BNO3/c1-12(20)19-9-8-13-10-15(7-6-14(13)11-19)18-21-16(2,3)17(4,5)22-18/h6-7,10H,8-9,11H2,1-5H3 |
InChI Key |
XTTFZLZMAAKELK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CC3)C(=O)C)C=C2 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Key Observations :
- Reactivity : Fluorinated analogs (e.g., ) exhibit increased electronic polarization, improving cross-coupling efficiency in aryl halide substitutions .
- Stability: Dihydroisoquinolinone derivatives (e.g., ) lack the acetyl group, reducing steric hindrance and enhancing crystallinity for X-ray analysis .
Key Observations :
Key Observations :
- The acetyl group in the target compound may improve solubility in organic solvents compared to non-acetylated analogs .
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